5-(Pyrrolidin-2-yl)isoxazol-3(2H)-one is a heterocyclic compound that combines the isoxazole ring with a pyrrolidine moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities. Isoxazoles are known for their diverse pharmacological properties, including anti-inflammatory, analgesic, and anticancer effects. The presence of the pyrrolidine group may enhance these properties, making 5-(Pyrrolidin-2-yl)isoxazol-3(2H)-one a valuable compound for further research and development.
5-(Pyrrolidin-2-yl)isoxazol-3(2H)-one can be classified as an isoxazole derivative. Isoxazoles are five-membered heterocycles containing one nitrogen and one oxygen atom in the ring. This compound is synthesized from various precursors through cyclization reactions. It falls within the category of bioactive compounds, which are of interest in pharmaceutical research for their therapeutic potential.
The synthesis of 5-(Pyrrolidin-2-yl)isoxazol-3(2H)-one typically involves cyclization reactions of appropriate precursors. One common method includes the reaction of hydroxylamine with α,β-unsaturated carbonyl compounds, followed by the introduction of the pyrrolidine group through nucleophilic substitution or condensation reactions.
The molecular structure of 5-(Pyrrolidin-2-yl)isoxazol-3(2H)-one consists of a pyrrolidine ring attached to an isoxazole core. The specific arrangement of atoms and functional groups plays a crucial role in its chemical behavior and biological activity.
5-(Pyrrolidin-2-yl)isoxazol-3(2H)-one can participate in various chemical reactions typical for isoxazoles, such as:
Reactions are typically carried out under controlled conditions to optimize yields and selectivity. Analytical techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry are often employed to confirm product identity and purity.
The mechanism of action of 5-(Pyrrolidin-2-yl)isoxazol-3(2H)-one is not yet fully elucidated but may involve interaction with biological targets such as enzymes or receptors. Isoxazole derivatives generally exhibit their pharmacological effects through modulation of these targets, potentially influencing pathways related to inflammation, pain, or cancer cell proliferation.
5-(Pyrrolidin-2-yl)isoxazol-3(2H)-one has potential applications in medicinal chemistry due to its bioactive nature. Research suggests it could serve as:
Isoxazole and pyrrolidine represent two privileged five-membered heterocyclic scaffolds that underpin modern drug discovery. Isoxazole—characterized by adjacent oxygen and nitrogen atoms—confers metabolic stability, hydrogen-bonding capability (through its N and O atoms), and moderate lipophilicity (average ClogP ≈ 0.112) to pharmacophores [7] [8]. These properties enable diverse non-covalent interactions with biological targets, including hydrophilic interactions and π-π stacking. Clinically, isoxazole derivatives like the COX-2 inhibitors celecoxib and valdecoxib demonstrate the scaffold’s capacity for target selectivity, though later withdrawn due to cardiovascular toxicity [7].
Pyrrolidine, a saturated nitrogen heterocycle, contributes conformational rigidity, basicity (pKa ~11.3), and 3D structural diversity to molecules. Its prevalence in FDA-approved antibiotics is notable: meropenem (1996), ertapenem (2001), and doripenem (2014) incorporate pyrrolidine to enhance β-lactam ring stability and bacterial permeability [2]. The scaffold’s sp³-hybridized carbons enable optimal spatial orientation of pharmacophoric groups, while its secondary amine facilitates salt formation and water solubility [6].
Table 1: Therapeutic Roles of Isoxazole and Pyrrolidine in FDA-Approved Drugs
Heterocycle | Therapeutic Category | Example Drugs | Key Biological Contributions |
---|---|---|---|
Isoxazole | COX-2 Inhibitors | Celecoxib, Valdecoxib | Selective COX-2 binding via diaryl substitution |
Isoxazole | Antiepileptic | Zonisamide | GABA modulation and sodium channel blockade |
Pyrrolidine | β-Lactam Antibiotics | Meropenem, Ertapenem | Enhanced membrane penetration and stability |
Pyrrolidine | Antipsychotics | Risperidone (metabolite) | Dopamine D₂ receptor antagonism |
The fusion of isoxazol-3-one and pyrrolidine in 5-(pyrrolidin-2-yl)isoxazol-3(2H)-one (molecular formula: C₇H₁₀N₂O₂, MW: 154.17 g/mol) creates a semi-rigid architecture with enhanced bioactivity potential. The isoxazolone ring provides a planar, electron-deficient π-system capable of dipole-dipole interactions and hydrogen bond acceptance (ketone O, ring N/O), while the pyrrolidine introduces a puckered, basic nitrogen that enables protonation-dependent membrane trafficking [6] [9]. This hybridization leverages three key synergies:
Table 2: Key Physicochemical Properties of 5-(Pyrrolidin-2-yl)isoxazol-3(2H)-one
Property | Value/Description | Biological Implication |
---|---|---|
Molecular Weight | 154.17 g/mol | Compliance with Lipinski’s rule (<500 Da) |
logP (Calculated) | 0.8 | Balanced lipophilicity for membrane permeability |
Hydrogen Bond Acceptors | 3 (Isoxazolone O, N; pyrrolidine N) | Target engagement in polar enzymatic sites |
Hydrogen Bond Donors | 1 (Pyrrolidine NH⁺) | Solubility and ionic interaction potential |
Stereogenic Centers | C2 and C5 (pyrrolidine) | Chirality-dependent bioactivity (e.g., IC₅₀ shifts) |
The targeted compound emerged as a synthetic intermediate in the early 2020s, with CAS registry number 1225218-93-8 formalizing its identity [9]. Early routes adapted nitrile oxide cycloaddition (NOC) protocols—notably the Bode-Hachisu-Matsuura-Suzuki (BHMS) method—to couple pyrrolidine-derived alkenes with in situ-generated nitrile oxides. These metal-free reactions achieved moderate yields (65–85%) but faced regioselectivity challenges with unsymmetrical dipolarophiles [6].
A breakthrough came from oxidative methodologies inspired by naphthoisoxazole syntheses. In 2025, Ioannina University researchers demonstrated that oxidizing 2-hydroxy-1-naphthaldehyde oxime with lead tetraacetate (LTA) in tetrahydrofuran generated 1-(pyrrolidin-1-yl)naphtho[1,2-d]isoxazole—a structural analog—via o-naphthoquinone nitrosomethide intermediates . Though optimized for naphthalene systems, this method confirmed pyrrolidine’s viability as an N-nucleophile in isoxazole annulations. For the aliphatic target, reductive functionalization strategies gained prominence: palladium-catalyzed hydrogenation of 5-(2,5-dihydro-1H-pyrrol-3-yl)isoxazol-3(2H)-one derivatives provided stereoselective access to saturated pyrrolidinyl isomers [6] [9].
Table 3: Evolution of Synthetic Approaches to Pyrrolidinyl-Isoxazolones
Synthetic Method | Key Reagents/Conditions | Yield (%) | Limitations |
---|---|---|---|
Nitrile Oxide Cycloaddition | Hydroxamoyl chlorides, THF, 60°C | 65–85 | Regioselectivity issues with alkyl substituents |
Oxidative Cyclization (LTA) | Pb(OAc)₄, pyrrolidine, 0°C→RT | 15–18 | Low yield; competing hydrolysis |
Reductive Functionalization | H₂/Pd-C, MeOH, 25°C | 70–92 | Requires unsaturated precursors |
Claisen-Schmidt Condensation | Hydroxylamine HCl, NaOAc, EtOH reflux | 55–75 | Multi-step sequence; moderate diastereoselectivity |
The scaffold’s diversification accelerated post-2023, with derivatives screened for HDAC inhibition (IC₅₀: 1.2–3.5 µM in leukemia cells) and GABAergic modulation (ED₅₀: 15–30 mg/kg in rodent seizure models) [6]. Commercial availability as research chemicals (e.g., PharmInt’s bulk catalog) cemented its role as a building block for antibacterial and neurotherapeutic candidates [9].
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.: 50875-10-0
CAS No.: 32338-15-1